![molecular formula C17H22N2O2S B2936388 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252312-26-7](/img/structure/B2936388.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as CM-157, is a novel small molecule compound that has been extensively studied for its potential therapeutic benefits. CM-157 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is not fully understood, but it is believed to work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of energy metabolism and is involved in the regulation of glucose and lipid metabolism. By activating the AMPK pathway, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide may improve glucose and lipid metabolism and reduce inflammation, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and improving mitochondrial function. In animal models, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve insulin sensitivity, reduce body weight, and improve liver function.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide for lab experiments is its relatively low toxicity and high stability. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models, making it a promising candidate for further research. However, one of the main limitations of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One area of research could be in the development of new therapies for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Another area of research could be in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have neuroprotective effects in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide and to develop more effective methods of administering the compound.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylthiol with 1-cyanocycloheptanone, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for further research in this area.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-14-8-4-5-9-15(14)22-12-16(20)19-17(13-18)10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGCINXWGDQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
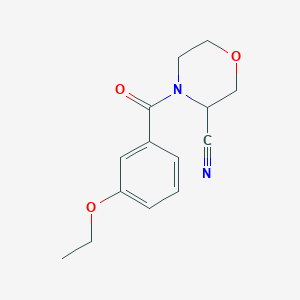
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)
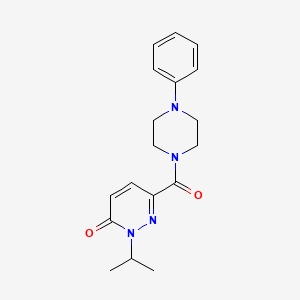
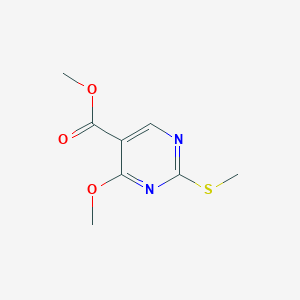
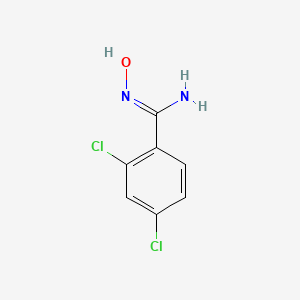

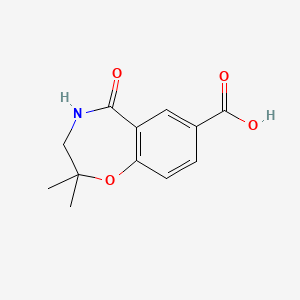
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)
![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)